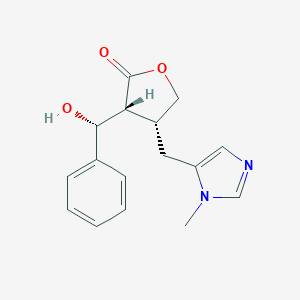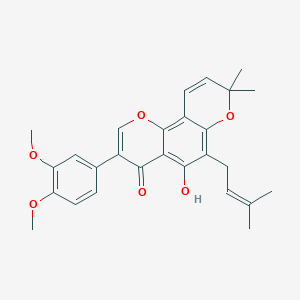
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one, also known as flavokawain B, is a natural compound found in the kava plant. It has been the subject of scientific research due to its potential health benefits and medicinal properties. In
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in inducing apoptosis in breast cancer cells is not fully understood. However, it has been suggested that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B inhibits the Akt/mTOR pathway, which is involved in cell survival and growth. This inhibition leads to the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Flavokawain B has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Flavokawain B has also been shown to have anti-microbial properties against a number of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-oxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in lab experiments is that it is a natural compound, which may make it more attractive for use in medicinal applications. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B. One area of research could focus on the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research could focus on the potential use of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in combination with other compounds to enhance its anti-cancer properties. Additionally, further research could be conducted to explore the potential of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in treating other types of cancer and diseases.
Synthesemethoden
Flavokawain B can be extracted from the roots of the kava plant, but it can also be synthesized in the laboratory. One method of synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a catalyst to produce the intermediate compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-6-(3-methylbut-2-en-1-yl)-4H-pyran-4-one. This intermediate is then converted to 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B through a series of reactions involving acid, base, and oxidation.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been the subject of scientific research due to its potential health benefits and medicinal properties. Studies have shown that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B has anti-cancer properties, specifically in breast cancer cells. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells without affecting normal cells. Flavokawain B has also been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties.
Eigenschaften
CAS-Nummer |
5456-71-3 |
|---|---|
Produktname |
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one |
Molekularformel |
C27H28O6 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-9-17-23(28)22-24(29)19(16-8-10-20(30-5)21(13-16)31-6)14-32-26(22)18-11-12-27(3,4)33-25(17)18/h7-8,10-14,28H,9H2,1-6H3 |
InChI-Schlüssel |
LQYJACCCVUEHFD-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
Andere CAS-Nummern |
5456-71-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



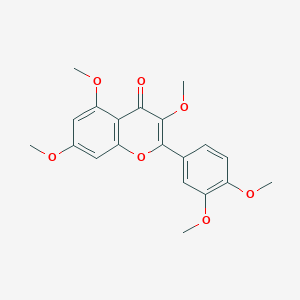
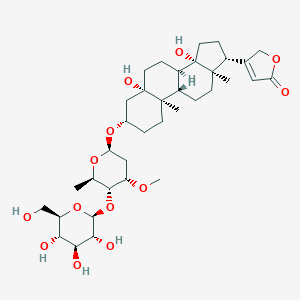
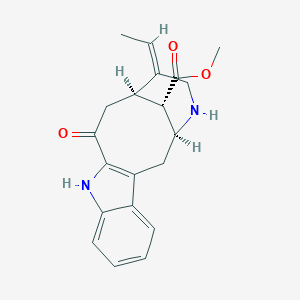
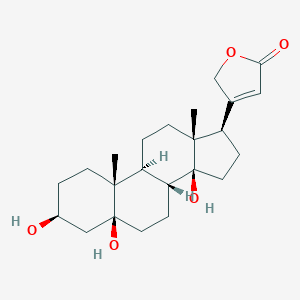
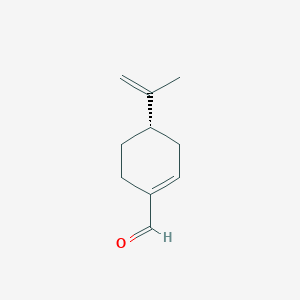
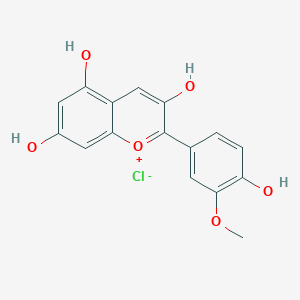
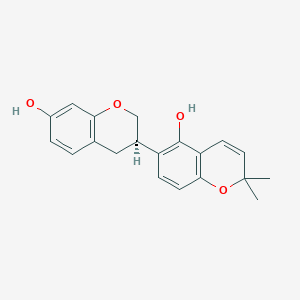
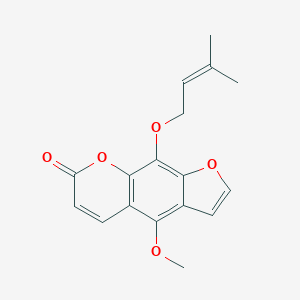
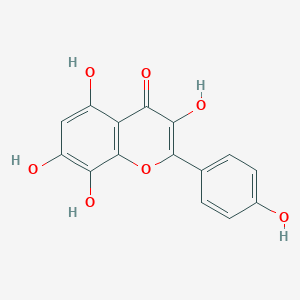
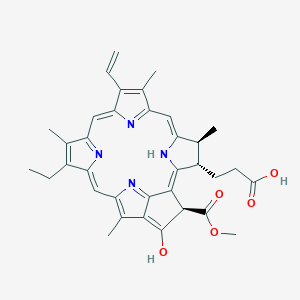
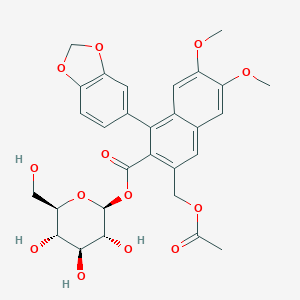
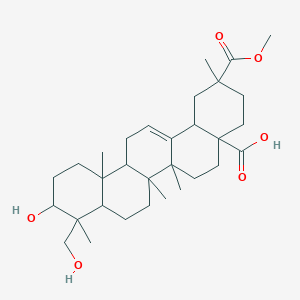
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
